

Ofirnoflast in Lower-Risk Myelodysplastic Syndromes: A Comparative Guide to Standard of Care

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Compound of Interest

Compound Name: *Ofirnoflast*

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This guide provides a comparative analysis of clinical trial data for **Ofirnoflast** (HT-6184) versus the established standard of care for the treatment of lower-risk myelodysplastic syndromes (MDS). The information is intended to offer an objective overview of performance based on available experimental data.

Executive Summary

Ofirnoflast, a first-in-class oral allosteric NEK7 inhibitor, has demonstrated promising efficacy and a favorable safety profile in a Phase 2a clinical trial for patients with lower-risk MDS and symptomatic anemia.[1][2][3][4] The primary mechanism of **Ofirnoflast** involves the inhibition of the NLRP3 inflammasome, a key driver of ineffective hematopoiesis and inflammation in MDS.[5][6][7] This guide juxtaposes the recent findings for **Ofirnoflast** with the clinical outcomes of standard-of-care treatments, primarily Erythropoiesis-Stimulating Agents (ESAs) and Lenalidomide, in similar patient populations. It is important to note that the following is a cross-trial comparison, and no head-to-head studies have been conducted.

Data Presentation: Ofirnoflast vs. Standard of Care

The following tables summarize the quantitative data from clinical trials of **Ofirnoflast** and standard-of-care therapies in patients with lower-risk MDS.

Table 1: Efficacy Comparison in Lower-Risk MDS

Treatment	Trial	Patient Population	Primary Efficacy Endpoint	Response Rate	Additional Efficacy Data
Ofirnoflast	Phase 2a (HT-6184-MDS-001)	Lower-risk MDS with symptomatic anemia (ESA-refractory/intolerant) (N=18)	Hematologic Improvement-Erythroid (HI-E) at Week 16	72% (13/18)	Median hemoglobin increase of 3.5 g/dL in responders. 91% HI-E in ESA-refractory and 75% HI-E in ESA-intolerant subjects.[1][2][4]
Epoetin alfa (ESA)	Phase 3	Anemic patients with low-risk MDS (Hb \leq 10.0 g/dL) (N=85)	Erythroid Response (ER) through Week 24	31.8% (IWG-2006 criteria); 45.9% (RRC review)	Reduced RBC transfusions and increased time-to-first-transfusion compared to placebo.[8]
Lenalidomide	MDS-003 (Phase 2)	Transfusion-dependent low/intermediate-risk MDS with del(5q) (N=148)	Transfusion Independence	67%	71% had cytogenetic responses.[5]
Lenalidomide	MDS-005 (Phase 3)	Lower-risk, non-del(5q) MDS	Red Blood Cell Transfusion Independence	Higher rate of RBC-TI compared with placebo.	Specific rate not provided in the abstract.[1]

e (RBC-TI) ≥
8 weeks

Table 2: Safety and Tolerability Comparison

Treatment	Trial	Common Adverse Events (Grade ≥3)	Treatment-Related Serious Adverse Events (SAEs)
Ofirnoflast	Phase 2a (HT-6184-MDS-001)	No Grade ≥3 related AEs reported.	No treatment-related SAEs reported.[1][2][4]
Epoetin alfa (ESA)	Phase 3	Not specified in the abstract. Generally well-tolerated. Increased risk of thromboembolism in cancer patients noted in systematic reviews, but not specifically in MDS trials.[9]	Not specified in the abstract.
Lenalidomide	MDS-005 (Phase 3)	Higher risk of hematologic adverse events compared to placebo.	Not specified in the abstract.

Experimental Protocols

Ofirnoflast: Phase 2a Study (HT-6184-MDS-001)

- Study Design: A Simon's two-stage, multicenter, open-label study.[1][2][3][4]
- Patient Population: Patients with lower-risk (IPSS-R very low, low, or intermediate risk) MDS and symptomatic anemia who are refractory to, intolerant of, or ineligible for ESAs.[2]

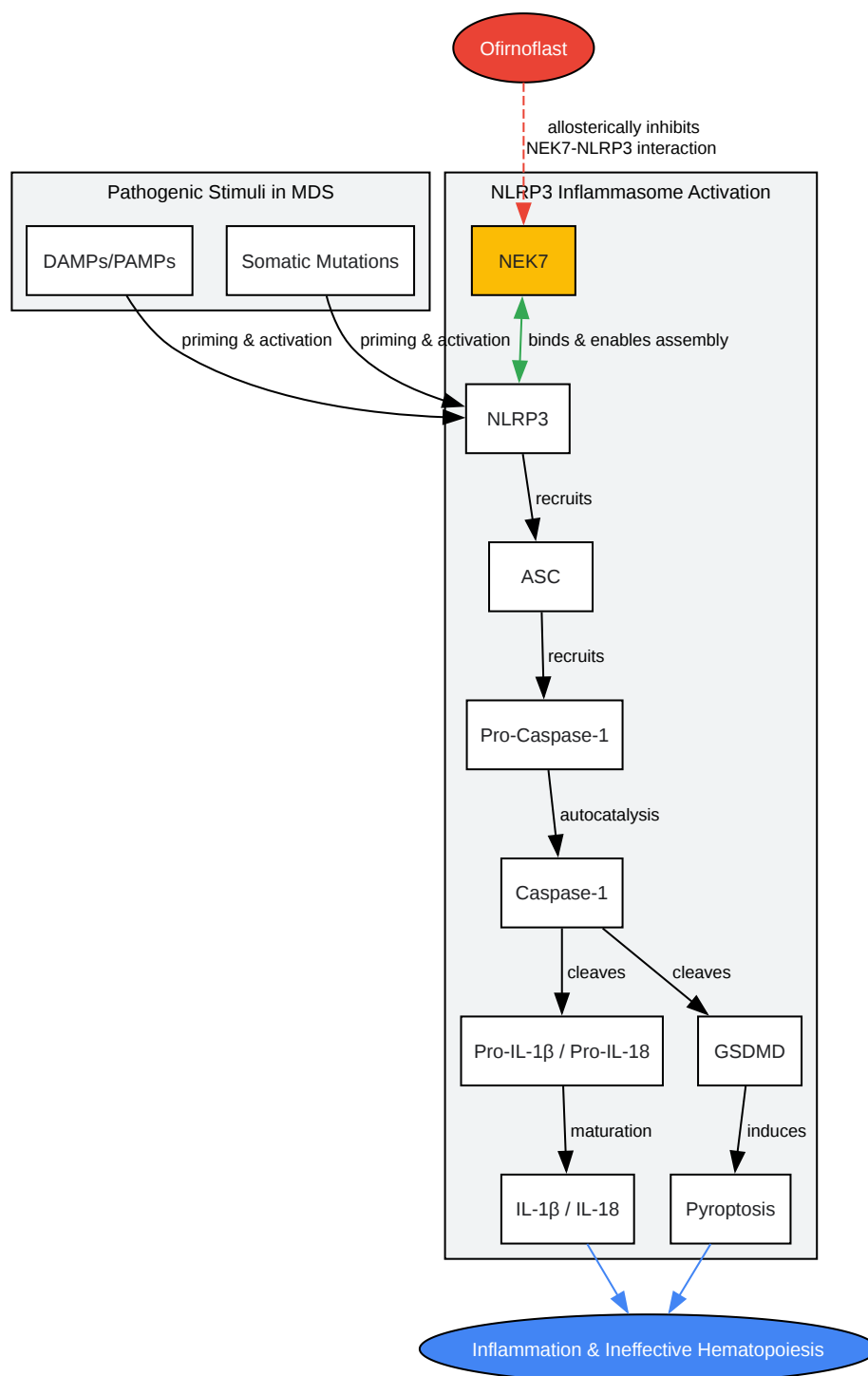
- Treatment Regimen: The trial consists of a 16-week treatment period. Responders and non-responders showing a significant reduction in variant allele frequency (VAF) clone size may continue treatment.[2]
- Primary Endpoint: Rate of hematological improvement after ≥ 16 weeks of treatment.[3]
- Key Objectives: To evaluate efficacy through hematological improvement, clonal suppression, and VAF reduction; assess safety and patient tolerance; monitor changes in inflammasome-related biomarkers; and measure quality of life.[1][2][3][4]

Standard of Care: Representative Trials

- Epoetin alfa (Phase 3):
 - Study Design: A double-blind, placebo-controlled, randomized trial.[8]
 - Patient Population: IPSS low- or intermediate-1 risk MDS patients with Hb ≤ 10.0 g/dL, and no or moderate RBC transfusion dependence.[8]
 - Treatment Regimen: Epoetin- α 450 IU/kg/week or placebo for 24 weeks, with treatment extension for responders. Dose adjustments were based on weekly hemoglobin levels.[8]
 - Primary Endpoint: Erythroid response (ER) through Week 24.[8]
- Lenalidomide (MDS-003, Phase 2):
 - Study Design: A multicenter, single-arm, open-label study.[6][10]
 - Patient Population: RBC transfusion-dependent subjects with low- or intermediate-1-risk MDS associated with a del(5q) cytogenetic abnormality.[6][10]
 - Treatment Regimen: Oral lenalidomide monotherapy in 28-day cycles.[6][10]
 - Primary Endpoint: Transfusion independence.[5]

Mandatory Visualization

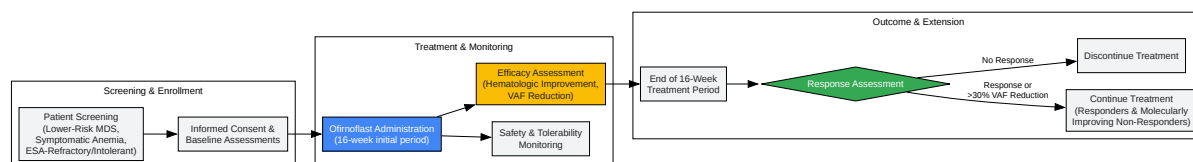
Ofirnoflast Mechanism of Action: NEK7-NLRP3 Inflammasome Pathway



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Caption: **Ofirnoflast** inhibits the NEK7-NLRP3 interaction, blocking inflammasome assembly.

Experimental Workflow: Ofirnoflast Phase 2a Trial



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Caption: Workflow of the **Ofirnoflast** Phase 2a clinical trial in lower-risk MDS.

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References

1. Clinical Benefit-Risk Profile of Lenalidomide in Patients With Lower-risk Myelodysplastic Syndromes Without del(5q): Results of a Phase III Trial [flore.unifi.it]
2. Halia Therapeutics Completes Enrollment in Phase 2a Clinical Trial of HT-6184 for Myelodysplastic Syndrome (MDS) [prnewswire.com]
3. Halia Therapeutics Announces Positive Phase 2a Data for Ofirnoflast in Lower-Risk MDS at ASH 2025 [prnewswire.com]
4. Unraveling the Pathogenesis of MDS: The NLRP3 Inflammasome and Pyroptosis Drive the MDS Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
5. targetedonc.com [targetedonc.com]
6. trial.medpath.com [trial.medpath.com]
7. The NLRP3 inflammasome functions as a driver of the myelodysplastic syndrome phenotype - PMC [pmc.ncbi.nlm.nih.gov]
8. A phase 3 randomized, placebo-controlled study assessing the efficacy and safety of epoetin- α in anemic patients with low-risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
9. Clinical use of ESAs in Low-Risk Myelodysplastic Syndromes [rarediseasesjournal.com]
10. ClinicalTrials.gov [clinicaltrials.gov]

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